molecular formula C6H10N4 B13252454 1-Methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine

1-Methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine

Cat. No.: B13252454
M. Wt: 138.17 g/mol
InChI Key: LHKWEZVACBSTHF-UHFFFAOYSA-N
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Description

1-Methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine is a heterocyclic compound that features a fused ring system combining a pyrrole and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted pyrrole with hydrazine derivatives, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-Methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine is unique due to its specific fused ring system, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications .

Biological Activity

1-Methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of pyrazole derivatives known for their diverse pharmacological properties. Recent studies have highlighted its potential in various therapeutic areas, including antimicrobial and anti-inflammatory activities.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula C6H10N4C_6H_10N_4 and its IUPAC name. The compound features a pyrrolo-pyrazole framework that contributes to its biological activity.

Antimicrobial Activity

Recent research indicates that derivatives of 1-methyl-1H-pyrazol-5-amine exhibit significant antimicrobial properties. For instance, a study reported a minimum inhibitory concentration (MIC) of 1.56 mg/L against Pseudomonas syringae pv. actinidiae, surpassing established controls such as allicin and streptomycin sulfate. This suggests that the compound may serve as a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. A series of studies have shown that compounds related to 1-methyl-1H-pyrazol-5-amine demonstrate significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Some derivatives exhibited IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium . This positions these compounds as potential alternatives for treating inflammatory conditions.

Synthesis and Evaluation

A notable study synthesized several pyrazole derivatives from 1-methyl-1H-pyrazol-5-amine and evaluated their biological activities. The synthesized compounds were assessed for their ability to inhibit COX enzymes and showed promising results in terms of potency and selectivity .

CompoundIC50 (μg/mL)COX-2 Inhibition (%)
Compound A60.5671%
Compound B57.2465%
Diclofenac54.6522%

This table illustrates the comparative effectiveness of the synthesized compounds against COX enzymes, highlighting their potential as anti-inflammatory agents.

The mechanism through which 1-methyl-1H-pyrazol derivatives exert their biological effects often involves the inhibition of key enzymes involved in inflammatory pathways. For instance, studies have shown that these compounds can inhibit tubulin polymerization, which is critical for cancer cell proliferation .

Properties

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

1-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-3-amine

InChI

InChI=1S/C6H10N4/c1-10-5-3-8-2-4(5)6(7)9-10/h8H,2-3H2,1H3,(H2,7,9)

InChI Key

LHKWEZVACBSTHF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CNC2)C(=N1)N

Origin of Product

United States

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